molecular formula C14H11N5O B10919217 4-(1-methyl-1H-pyrazol-3-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one

4-(1-methyl-1H-pyrazol-3-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B10919217
M. Wt: 265.27 g/mol
InChI Key: UWNRZTJRFUPWPB-UHFFFAOYSA-N
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Description

4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a heterocyclic compound that features a unique fusion of pyrazole, pyrimidine, and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and benzimidazole derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Mechanism of Action

The mechanism of action of 4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is unique due to its specific fusion of pyrazole, pyrimidine, and benzimidazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

4-(1-methylpyrazol-3-yl)-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C14H11N5O/c1-18-7-6-10(17-18)12-8-13(20)16-14-15-9-4-2-3-5-11(9)19(12)14/h2-8H,1H3,(H,15,16,20)

InChI Key

UWNRZTJRFUPWPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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